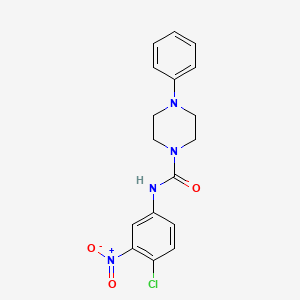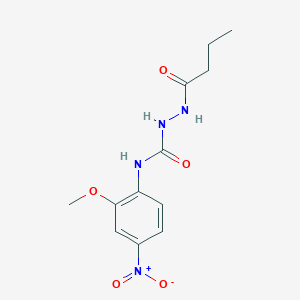![molecular formula C16H19N3O5S B4283942 1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4283942.png)
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
説明
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes. MRS 2578 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory and autoimmune diseases, cancer, and neurological disorders.
作用機序
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 2578 selectively antagonizes the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides. The P2Y6 receptor is expressed on various cell types, including immune cells, endothelial cells, and cancer cells. Activation of the P2Y6 receptor has been shown to promote inflammation, angiogenesis, and tumor growth. This compound 2578 blocks the binding of extracellular nucleotides to the P2Y6 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 2578 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to inhibit angiogenesis and tumor growth by blocking the P2Y6 receptor-mediated activation of endothelial cells and cancer cells. In addition, this compound 2578 has been shown to have neuroprotective effects by reducing neuronal cell death and inflammation in the brain.
実験室実験の利点と制限
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 2578 has several advantages as a tool compound for studying the P2Y6 receptor. It is highly selective for the P2Y6 receptor and does not cross-react with other purinergic receptors. It is also stable and soluble in aqueous solutions, making it easy to handle in laboratory experiments. However, one limitation of this compound 2578 is that it has a relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations for effective inhibition.
将来の方向性
There are several future directions for the study of 1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 2578 and the P2Y6 receptor. One direction is to investigate the role of the P2Y6 receptor in the regulation of immune cell function in various diseases, including autoimmune and inflammatory diseases. Another direction is to explore the potential therapeutic applications of this compound 2578 in cancer, particularly in combination with other anti-cancer drugs. Finally, the development of more potent and selective P2Y6 receptor antagonists may further enhance our understanding of the physiological and pathological functions of this receptor.
科学的研究の応用
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 2578 has been widely used as a tool compound to investigate the role of the P2Y6 receptor in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. This compound 2578 has been used to study the involvement of the P2Y6 receptor in the regulation of immune cell function, angiogenesis, and metastasis. It has also been investigated for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.
特性
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-13-2-5-15(24-13)12-17-8-10-18(11-9-17)25(22,23)16-6-3-14(4-7-16)19(20)21/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGROHIYGBZXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4283866.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283874.png)
![2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4283877.png)
![ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4283887.png)

![2-cyano-N-(4-fluorobenzyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4283906.png)
![propyl 4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4283912.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283918.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283938.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4283946.png)

![N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4283956.png)

![2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4283976.png)
